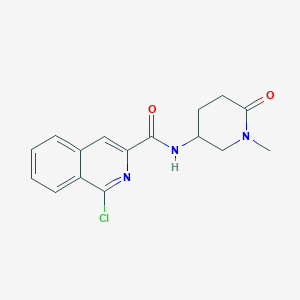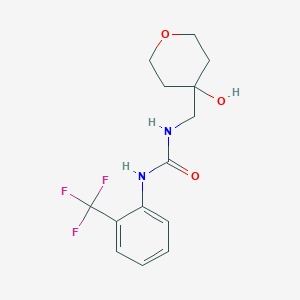
Ethyl 4-(3-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure in many biological compounds . It also contains a chlorophenoxy group, which is commonly found in various herbicides and pharmaceuticals .
Physical And Chemical Properties Analysis
Based on its structure, we can predict that it might have certain properties. For example, it likely has a relatively high molecular weight due to the presence of multiple aromatic rings . Its solubility would depend on the specific functional groups present .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Ethyl 4-(3-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate belongs to a class of compounds that are of interest due to their structural and chemical properties. Research has focused on the synthesis and characterization of similar pyrimidine derivatives, exploring their crystal structures and potential applications. For example, the synthesis of related pyrimidine derivatives through various chemical reactions has been thoroughly investigated, revealing insights into their crystallographic data and molecular arrangements. These studies underscore the compound's relevance in the field of chemical synthesis and structural chemistry (Hu Yang, 2009).
Nonlinear Optical Properties
The pyrimidine ring is a key structural feature in numerous biological and chemical compounds, including DNA and RNA. Research into derivatives of pyrimidine, such as this compound, has shown promising applications in the fields of medicine and nonlinear optics (NLO). Studies have focused on the synthesis of phenyl pyrimidine derivatives and their structural parameters, electronic properties, and NLO characteristics, demonstrating their potential in optoelectronic applications (A. Hussain et al., 2020).
Antioxidant and Radioprotective Activities
The investigation into novel pyrimidine derivatives has also extended to their potential antioxidant and radioprotective activities. One study synthesized a pyrimidine derivative and evaluated its in vitro antioxidant activity, as well as its in vivo radioprotection properties using a Drosophila melanogaster model. This research highlights the potential of pyrimidine derivatives in mitigating oxidative stress induced by ionizing radiation, pointing towards possible applications in radioprotection (B. J. Mohan et al., 2014).
Novel Synthetic Pathways and Chemical Transformations
The versatility of pyrimidine derivatives is further evidenced by research into their chemical transformations. For example, ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo a cascade reaction under the influence of strong bases to form novel tricyclic compounds. These findings underscore the potential for developing new synthetic routes and applications for pyrimidine derivatives in chemical research (A. Shutalev et al., 2008).
Mecanismo De Acción
Propiedades
IUPAC Name |
ethyl 4-(3-chlorophenoxy)-2-phenylpyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c1-2-24-19(23)16-12-21-17(13-7-4-3-5-8-13)22-18(16)25-15-10-6-9-14(20)11-15/h3-12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZJVFFZWWDPCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1OC2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

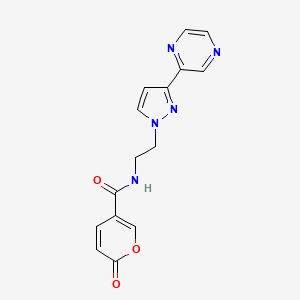

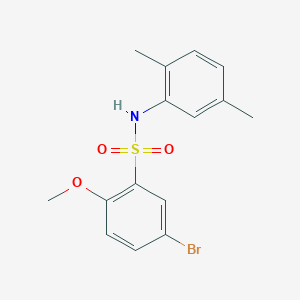
![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-phenethylpiperidine-1-carboxamide](/img/structure/B2717710.png)

![2-[(1,1-Dioxothian-4-yl)methyl]-3-methoxy-3-oxopropanoic acid](/img/structure/B2717712.png)
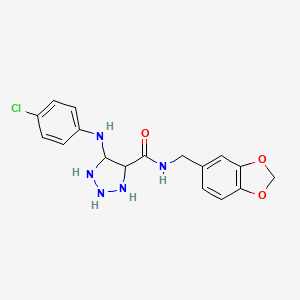
![3-(2-(6-(4-chlorophenyl)-7-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamido)benzoic acid](/img/structure/B2717714.png)
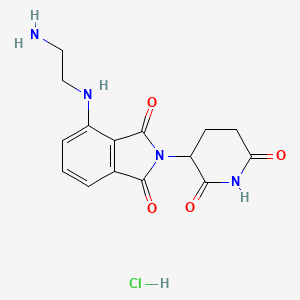
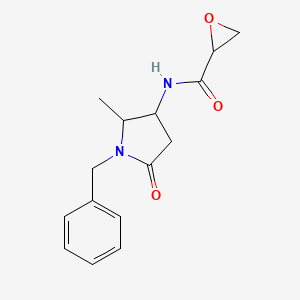
![N-(2,4-dimethoxyphenyl)-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2717717.png)
![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2717718.png)
